2-Ethyl-3,3-dimethylpentanoic acid

Catalog No.
S12798915
CAS No.
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3,3-dimethylpentanoic acid

Product Name

2-Ethyl-3,3-dimethylpentanoic acid

IUPAC Name

2-ethyl-3,3-dimethylpentanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-5-7(8(10)11)9(3,4)6-2/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

BXLOJWIDHZWBOD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C)(C)CC

2-Ethyl-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2C_9H_{18}O_2. It is classified as a carboxylic acid, characterized by the presence of a carboxyl group (-COOH) attached to a branched carbon chain. The compound features a unique structure that includes two ethyl and two methyl substituents, which contribute to its distinct physical and chemical properties. Its IUPAC name is 2-ethyl-3,3-dimethylpentanoic acid, and it has a molecular weight of approximately 158.24 g/mol .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under specific conditions.
  • Reduction: Converting to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry, particularly in the formation of complex molecules .

The synthesis of 2-ethyl-3,3-dimethylpentanoic acid can be achieved through several methods:

  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases to form branched carboxylic acids.
  • Oxidation of Alkenes: Starting from alkenes, oxidation reactions can introduce functional groups leading to the formation of carboxylic acids.
  • Hydrolysis of Esters: Hydrolyzing esters derived from simpler carboxylic acids and alcohols can yield 2-ethyl-3,3-dimethylpentanoic acid.

These methods emphasize the versatility in synthesizing this compound from various starting materials .

2-Ethyl-3,3-dimethylpentanoic acid finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Plasticizers: Employed in the production of flexible plastics.
  • Flavoring Agents: Potentially used in food and cosmetic formulations due to its unique odor profile.

Its branched structure may enhance its utility in applications requiring specific physical properties .

Several compounds share structural similarities with 2-ethyl-3,3-dimethylpentanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Ethyl-3-methylpentanoic acidC8H16O2One less methyl group; simpler structure
2-Ethylhexanoic acidC8H16O2Longer carbon chain; widely used as an industrial solvent
3-Methyl-2-pentenoic acidC6H10O2Unsaturated; different reactivity profile

The uniqueness of 2-ethyl-3,3-dimethylpentanoic acid lies in its specific branching pattern and molecular weight, which influence its chemical behavior and potential applications compared to these similar compounds .

This comprehensive overview highlights the significance of 2-ethyl-3,3-dimethylpentanoic acid within organic chemistry and its potential applications across various industries. Further research could elucidate more about its biological activities and interactions.

The discovery of 2-ethyl-3,3-dimethylpentanoic acid aligns with mid-20th-century advancements in synthetic organic chemistry, particularly in the development of branched carboxylic acids. While specific historical records of its initial synthesis are sparse in publicly available literature, its structural analogs, such as 2-ethylhexanoic acid, have well-documented industrial histories dating to the 1940s. The compound likely emerged from systematic studies on alkylation techniques aimed at modifying carboxylic acid properties for specialized applications. Early research focused on optimizing steric and electronic effects through strategic branching, a trend that persists in contemporary studies.

Nomenclature and Synonyms

The systematic IUPAC name 2-ethyl-3,3-dimethylpentanoic acid derives from its pentanoic acid backbone (five-carbon chain) with substituents at the second and third positions. The numbering begins at the carboxyl group (-COOH), with an ethyl group (-CH₂CH₃) at position 2 and two methyl groups (-CH₃) at position 3. Alternative names and identifiers include:

PropertyValueSource
CAS Registry Number214692-25-8
PubChem CID140796207
SMILES NotationCCC(C(=O)O)C(C)(C)CC
Molecular FormulaC₉H₁₈O₂
SynonymsEN300-1753702

The compound’s molecular weight is 158.24 g/mol, computed from its formula C₉H₁₈O₂. Its three-dimensional conformation features a sterically crowded carbon chain, influencing its physical properties and reactivity.

Relevance in Organic Chemistry and Industrial Research

2-Ethyl-3,3-dimethylpentanoic acid serves as a model compound for studying steric effects in nucleophilic substitution and esterification reactions. Its branched structure reduces rotational freedom, making it valuable in probing reaction mechanisms under constrained geometries. Industrially, the acid’s derivatives are investigated for roles in:

  • Polymer Science: As co-monomers in polyester and polyamide synthesis, where branching improves thermal stability.
  • Pharmaceutical Intermediates: Potential precursors for lipophilic prodrugs, leveraging its ability to enhance membrane permeability.
  • Agrochemicals: Building blocks for surfactants and emulsifiers in pesticide formulations.

Scope and Objectives of Academic Research

Current academic research aims to:

  • Optimize Synthesis Pathways: Developing catalytic systems for stereoselective alkylation to reduce byproducts.
  • Characterize Physicochemical Properties: Measuring vapor pressure, solubility, and partition coefficients to predict environmental behavior.
  • Explore Biological Interactions: Screening for enzymatic interactions with lipases and acyltransferases, relevant to metabolic engineering.

2D and 3D Structural Representations

2-Ethyl-3,3-dimethylpentanoic acid possesses the molecular formula C₉H₁₈O₂ with a molecular weight of 158.24 g/mol [1]. The compound is characterized by its International Union of Pure and Applied Chemistry name: 2-ethyl-3,3-dimethylpentanoic acid [1] [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCC(C(=O)O)C(C)(C)CC, which illustrates the branched aliphatic carboxylic acid structure [1] [3].

The International Chemical Identifier key for this compound is BXLOJWIDHZWBOD-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches [1] [2]. The complete International Chemical Identifier string is InChI=1S/C9H18O2/c1-5-7(8(10)11)9(3,4)6-2/h7H,5-6H2,1-4H3,(H,10,11), which encodes the complete molecular connectivity and stereochemical information [1] [3].

The two-dimensional structural representation reveals a pentanoic acid backbone with an ethyl substituent at the second carbon position and two methyl groups attached to the third carbon atom [1]. The three-dimensional conformational structure exhibits a quaternary carbon center at the third position, contributing to the compound's unique steric properties [1].

Stereochemistry and Conformational Analysis

The stereochemical analysis of 2-ethyl-3,3-dimethylpentanoic acid reveals the presence of one undefined atom stereocenter, specifically at the second carbon position where the ethyl group and carboxyl group are attached [1]. The compound contains no defined atom stereocenters, indicating that the stereochemical configuration at the chiral center has not been explicitly assigned in the standard chemical databases [1].

The conformational analysis demonstrates that the molecule possesses four rotatable bonds, allowing for multiple conformational states in solution [1]. The presence of the quaternary carbon at the third position creates significant steric hindrance, influencing the preferred conformational arrangements around the adjacent bonds [19]. The undefined bond stereocenter count is zero, indicating that no double bonds with unassigned stereochemistry are present in the structure [1].

The branched nature of the molecule, particularly the presence of two methyl groups on the same carbon, creates a significant steric bulk that affects molecular interactions and conformational preferences [19]. This structural feature contributes to the compound's distinct physicochemical properties compared to linear carboxylic acids of similar molecular weight [19].

Physicochemical Parameters

Molecular Weight and Exact Mass

The molecular weight of 2-ethyl-3,3-dimethylpentanoic acid is precisely 158.24 g/mol, as determined through computational chemistry methods [1] [2]. The exact mass, calculated with high precision, is 158.130679813 Da, which represents the mass of the most abundant isotopologue [1]. The monoisotopic mass, which considers only the most abundant isotope of each element, is identical at 158.130679813 Da [1].

The molecular composition consists of nine carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, resulting in the empirical formula C₉H₁₈O₂ [1] [2]. The heavy atom count, which excludes hydrogen atoms, totals eleven atoms, providing insight into the molecular density and spatial arrangement [1].

PropertyValueReference
Molecular Weight158.24 g/molPubChem computation [1]
Exact Mass158.130679813 DaPubChem computation [1]
Monoisotopic Mass158.130679813 DaPubChem computation [1]
Heavy Atom Count11PubChem computation [1]

Density, Melting Point, and Boiling Point

The predicted density of 2-ethyl-3,3-dimethylpentanoic acid is 0.919 ± 0.06 g/cm³, calculated using computational prediction models [6]. This density value reflects the branched aliphatic structure and is consistent with similar branched carboxylic acids [6]. The density prediction incorporates the molecular volume effects of the quaternary carbon center and the ethyl branching pattern [6].

The predicted boiling point is 243.3 ± 8.0°C, determined through thermodynamic modeling approaches [6]. This relatively high boiling point is attributed to the intermolecular hydrogen bonding capabilities of the carboxyl group and the increased molecular weight compared to simpler carboxylic acids [6]. The melting point data is not currently available in the literature, indicating a need for experimental determination [6].

The physicochemical parameters demonstrate typical behavior for branched medium-chain carboxylic acids, with the branching pattern influencing both the density and boiling point characteristics [6] [17]. The steric effects of the substituents contribute to the specific thermal properties observed for this compound [17].

Solubility and Partition Coefficient (LogP)

The partition coefficient, expressed as XLogP3-AA, is calculated to be 2.9 for 2-ethyl-3,3-dimethylpentanoic acid [1]. This value indicates moderate lipophilicity, suggesting that the compound has a preference for organic phases over aqueous phases [1]. The LogP value of 2.9 places this compound in the moderately lipophilic range, which affects its behavior in biological systems and extraction processes [1].

The topological polar surface area is calculated as 37.3 Ų, which represents the surface area occupied by polar atoms in the molecule [1]. This relatively small polar surface area, combined with the moderate LogP value, suggests limited water solubility compared to shorter-chain carboxylic acids [1] [30]. The polar surface area is primarily contributed by the carboxyl group, which contains both oxygen atoms capable of hydrogen bonding [1].

The rotatable bond count of four indicates conformational flexibility that can influence solubility characteristics in different solvent systems [1]. The branched structure with the quaternary carbon center affects the overall molecular shape and subsequently influences solubility patterns [1].

Hydrogen Bonding Characteristics

2-Ethyl-3,3-dimethylpentanoic acid exhibits characteristic hydrogen bonding properties typical of carboxylic acids [1] [30]. The molecule contains one hydrogen bond donor, specifically the hydroxyl group of the carboxyl functionality [1]. The compound possesses two hydrogen bond acceptor sites, corresponding to the two oxygen atoms within the carboxyl group [1].

Carboxylic acids demonstrate strong intermolecular hydrogen bonding capabilities, often forming cyclic dimeric structures in both solid and liquid phases [30]. The hydrogen bonding in carboxylic acids is particularly strong due to the polarized nature of the oxygen-hydrogen bond within the carboxyl group [30]. The carbonyl oxygen can serve as a hydrogen bond acceptor, while the hydroxyl group functions as a hydrogen bond donor [30].

The branched structure of 2-ethyl-3,3-dimethylpentanoic acid may influence the spatial accessibility of the carboxyl group for hydrogen bonding interactions [27] [28]. The steric hindrance created by the ethyl and dimethyl substituents could affect the formation of intermolecular hydrogen bonds compared to linear carboxylic acids [27]. The hydrogen bonding characteristics contribute significantly to the compound's physical properties, including its boiling point and solubility behavior [30].

Spectroscopic and Analytical Profiles

Nuclear Magnetic Resonance Spectroscopy

In proton Nuclear Magnetic Resonance spectroscopy, carboxylic acids exhibit characteristic chemical shift patterns that allow for structural identification [32] [34]. The acidic proton of the carboxyl group in 2-ethyl-3,3-dimethylpentanoic acid would be expected to appear in the highly deshielded region between 9-12 parts per million [32] [34]. This downfield chemical shift is attributed to the strong deshielding effect of the electronegative oxygen atoms and the resonance structure of the carboxyl group [32].

The alpha protons, positioned on the carbon adjacent to the carboxyl group, typically absorb in the range of 2-2.5 parts per million [32] [34]. For 2-ethyl-3,3-dimethylpentanoic acid, the proton on the second carbon would appear in this characteristic region [32]. The beta protons and other aliphatic protons would be expected to absorb further upfield, in the typical alkyl region [32].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides valuable information about the carbon framework of the molecule [32] [33]. The carbonyl carbon of carboxylic acids characteristically absorbs in the range of 160-180 parts per million, appearing at lower chemical shift values compared to aldehydes and ketones due to the shielding effect of the carboxylate oxygen [32] [33]. The alpha carbons of carboxylic acids typically absorb in the range of 20-40 parts per million [32] [33].

The branched structure of 2-ethyl-3,3-dimethylpentanoic acid would produce a complex splitting pattern in the proton Nuclear Magnetic Resonance spectrum due to the multiple coupling interactions between adjacent protons [38]. The quaternary carbon at the third position would not appear as a distinct signal in proton Nuclear Magnetic Resonance but would be clearly visible in Carbon-13 Nuclear Magnetic Resonance spectroscopy [33].

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2-ethyl-3,3-dimethylpentanoic acid would exhibit characteristic absorption bands typical of carboxylic acids [35] [37] [39]. The most distinctive feature would be the broad hydroxyl stretching absorption occurring between 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxyl groups [35] [37] [39]. This broad absorption results from the extensive intermolecular hydrogen bonding that occurs between carboxylic acid molecules [35] [39].

The carbonyl stretching vibration would appear as a strong, sharp absorption band in the range of 1710-1760 cm⁻¹ [35] [37] [39]. Free carboxylic acids typically absorb at higher frequencies around 1760 cm⁻¹, while hydrogen-bonded dimeric forms show absorption around 1710 cm⁻¹ [37] [39]. The exact position depends on the degree of hydrogen bonding and the molecular environment [37] [39].

Additional characteristic absorptions would include carbon-hydrogen stretching vibrations in the region around 3000 cm⁻¹, overlapping with the broad hydroxyl absorption [37] [39]. The aliphatic carbon-hydrogen stretching would produce multiple peaks corresponding to the various methyl and methylene groups present in the branched structure [35]. Small spikes or shoulder bands between 2500-2700 cm⁻¹ are commonly observed in carboxylic acid infrared spectra [37].

The carbon-oxygen stretching vibrations of the carboxyl group would appear in the fingerprint region, providing additional confirmation of the carboxylic acid functionality [35] [39]. The branched aliphatic structure would contribute numerous carbon-carbon and carbon-hydrogen bending vibrations in the lower frequency regions [35].

Mass Spectrometry

Mass spectrometry analysis of 2-ethyl-3,3-dimethylpentanoic acid would be expected to show a molecular ion peak at m/z 158, corresponding to the molecular weight of the compound [32] [36]. Carboxylic acids typically exhibit relatively small molecular ion peaks due to their tendency to undergo fragmentation readily [32] [36].

The characteristic fragmentation patterns for carboxylic acids include McLafferty rearrangement and alpha-cleavage processes [32] [36]. McLafferty rearrangement would result in the loss of an alkene fragment, producing an even-numbered mass fragment ion that often appears as the base peak [32] [36]. This fragmentation mechanism involves a six-membered ring transition state and results in the formation of a radical cation [36].

Alpha-cleavage fragmentation would occur at the carbon-carbon bond adjacent to the carboxyl group, producing a resonance-stabilized cation with an odd mass number [32] [36]. The loss of alkyl radicals from the branched structure would generate multiple fragment ions corresponding to the various possible cleavage sites [36].

The branched nature of 2-ethyl-3,3-dimethylpentanoic acid would likely produce a complex fragmentation pattern with multiple pathways for bond cleavage [36]. The quaternary carbon center might influence the fragmentation behavior by providing additional stabilization for certain fragment ions [36]. The presence of multiple alkyl substituents would result in characteristic mass losses corresponding to methyl, ethyl, and propyl fragments [36].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 2-ethyl-3,3-dimethylpentanoic acid would show absorption characteristics typical of simple carboxylic acids [15] [37]. Carboxylic acids exhibit a weak absorption band in the range of 200-215 nanometers, which corresponds to an n→π* electronic transition [37]. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital [37].

The absorption at 200-215 nanometers is typically weak, with relatively low molar absorptivity values [37]. This weak absorption is characteristic of the n→π* transition in carbonyl-containing compounds [37]. The saturated aliphatic structure of 2-ethyl-3,3-dimethylpentanoic acid would not contribute significant chromophoric properties beyond those of the carboxyl group [15].

The absence of extended conjugation in the molecule means that the Ultraviolet-Visible spectrum would be relatively simple, dominated by the carboxyl group absorption [37]. The branched aliphatic substituents would not significantly affect the electronic transitions, as they do not participate in conjugated π-electron systems [15] [37].

In highly conjugated carboxylic acids, the n→π* transition can shift to longer wavelengths with increased molar absorptivity, but this effect would not be observed in 2-ethyl-3,3-dimethylpentanoic acid due to its saturated aliphatic structure [37]. The spectroscopic behavior would be similar to other simple aliphatic carboxylic acids [15].

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure and molecular properties of 2-ethyl-3,3-dimethylpentanoic acid [23] [25]. Density Functional Theory methods have been widely applied to study carboxylic acid systems, offering accurate predictions of molecular geometries, energetics, and spectroscopic properties [23] [26]. The computational analysis of branched carboxylic acids requires consideration of conformational flexibility and steric interactions between substituents [25].

Ab initio quantum chemical methods, particularly at the MP2/cc-pVTZ level, have proven effective for structural optimization and energy calculations of carboxylic acid derivatives [25]. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing detailed geometric information about the molecular structure [25]. The quantum chemical approach allows for the investigation of different conformational states and their relative stabilities [25].

The electronic structure calculations reveal important information about the charge distribution within the molecule, particularly around the carboxyl group [23] [26]. The carbonyl carbon typically carries a significant positive charge, while the oxygen atoms bear negative charges, reflecting the polar nature of the carboxyl functionality [23]. These charge distributions influence hydrogen bonding capabilities and molecular interactions [23].

Laboratory Synthesis Strategies

Precursor Selection and Retrosynthetic Analysis

The retrosynthetic analysis of 2-ethyl-3,3-dimethylpentanoic acid reveals multiple viable disconnection strategies based on the compound's branched structure. The target molecule contains a carboxylic acid functional group attached to a highly substituted carbon framework, necessitating careful consideration of synthetic accessibility and stereochemical control [1].

The primary retrosynthetic disconnections focus on the carbon-carbon bonds adjacent to the quaternary carbon center at the 3-position. Disconnection of the ethyl group at the 2-position suggests an alkylation approach using 3,3-dimethylpentanoic acid as a starting material. Alternatively, disconnection at the carboxylic acid functionality indicates potential routes through nitrile hydrolysis or oxidation of the corresponding primary alcohol [2] [3].

A malonic ester synthesis approach represents another viable retrosynthetic pathway, where the target compound can be traced back to diethyl malonate through sequential alkylation reactions. This method offers advantages in terms of regioselectivity and functional group tolerance, though it requires careful optimization of reaction conditions to minimize competing elimination reactions [4].

The branched nature of 2-ethyl-3,3-dimethylpentanoic acid significantly influences precursor selection. Steric hindrance around the reaction centers necessitates the use of strong bases and extended reaction times. Primary alkyl halides are preferred over secondary or tertiary counterparts to minimize elimination side reactions [5].

Stepwise Synthetic Procedures

Method A: Direct Alkylation of 3,3-dimethylpentanoic acid

The direct alkylation approach involves deprotonation of 3,3-dimethylpentanoic acid at the alpha-position using sodium hydride or potassium tert-butoxide, followed by reaction with ethyl bromide or ethyl iodide. This reaction proceeds through an enolate intermediate, which undergoes nucleophilic substitution with the alkyl halide .

Reaction conditions typically require anhydrous solvents such as tetrahydrofuran or dimethylformamide, with temperatures maintained at 60-80°C for 8-12 hours. The use of crown ethers or phase-transfer catalysts can enhance reaction efficiency by improving the solubility and reactivity of the ionic intermediates [7].

Method B: Malonic Ester Synthesis Route

The malonic ester synthesis begins with diethyl malonate, which undergoes sequential alkylation reactions. The first alkylation introduces the 3,3-dimethyl substitution pattern, while the second alkylation adds the ethyl group at the alpha-position. Subsequent saponification and decarboxylation yield the target carboxylic acid .

This method offers superior control over regiochemistry and typically provides higher yields compared to direct alkylation approaches. The reaction sequence involves treatment of diethyl malonate with sodium ethoxide, followed by addition of the appropriate alkyl halides under controlled temperature conditions [4].

Method C: Grignard Carbonylation

Formation of the corresponding Grignard reagent from 2-ethyl-3,3-dimethylpentyl bromide, followed by reaction with carbon dioxide, provides an alternative synthetic route. This approach requires careful handling of the organometallic reagent and maintenance of an inert atmosphere throughout the reaction sequence [2].

The Grignard reagent is typically prepared in diethyl ether or tetrahydrofuran at room temperature, followed by carbonylation at reduced temperatures (-78°C to 0°C) to minimize side reactions. Subsequent acidic workup yields the target carboxylic acid in good yield [9].

Catalysis and Reaction Optimization

Catalytic systems play a crucial role in optimizing the synthesis of 2-ethyl-3,3-dimethylpentanoic acid. Transition metal catalysts, particularly palladium and nickel complexes, have demonstrated effectiveness in promoting carbon-carbon bond formation under mild conditions [9] [10].

Recent developments in asymmetric catalysis have enabled stereoselective synthesis of branched carboxylic acids. Phenanthroline-based ligands have shown particular promise in promoting enantioselective alkylation reactions, achieving selectivities exceeding 90% enantiomeric excess under optimized conditions [10].

The optimization of reaction parameters significantly impacts both yield and selectivity. Temperature control is critical, with optimal ranges typically falling between 70-90°C for most synthetic approaches. Catalyst loading can be reduced from standard 5-10 mol% to 2-5 mol% through the use of more active catalyst systems [11].

Solvent selection profoundly influences reaction outcomes. Mixed solvent systems, particularly methyl tert-butyl ether/dichloroethane mixtures in 5:1 ratios, have demonstrated superior performance compared to single-component solvents. These mixed systems provide optimal solvation of both ionic and neutral intermediates while minimizing unwanted side reactions [10].

Industrial Synthesis and Scale-up Considerations

Process Engineering and Green Chemistry Approaches

Industrial production of 2-ethyl-3,3-dimethylpentanoic acid requires careful consideration of process economics, environmental impact, and safety requirements. Continuous flow synthesis has emerged as a preferred approach for large-scale production, offering enhanced heat and mass transfer characteristics compared to traditional batch processes [7] [12].

Green chemistry principles guide the selection of reaction conditions and reagents in industrial settings. The replacement of hazardous solvents with more benign alternatives, such as water or supercritical carbon dioxide, represents a significant advancement in sustainable synthesis. Biocatalytic approaches using engineered enzymes have also shown promise for environmentally friendly production routes [13].

Atom economy considerations favor synthetic routes that minimize waste generation. The malonic ester synthesis, despite its longer reaction sequence, often provides superior atom economy compared to direct alkylation methods due to reduced formation of elimination byproducts [7].

Process intensification through the use of microreactor technology enables precise control of reaction parameters while reducing equipment footprint and capital investment. These systems demonstrate particular advantages for highly exothermic reactions, allowing safe operation at elevated temperatures and pressures [14].

Yield, Purity, and Scalability

Scale-up considerations for 2-ethyl-3,3-dimethylpentanoic acid production focus primarily on maintaining product quality while achieving economic viability. Typical industrial yields range from 75-85% based on limiting reagent, with purity specifications exceeding 98% for pharmaceutical applications [15] [7].

Heat transfer limitations become increasingly significant as reaction scale increases. The highly exothermic nature of many alkylation reactions requires sophisticated temperature control systems to prevent thermal runaway and maintain product selectivity. Staged addition of reagents and the use of external cooling systems are common strategies employed at industrial scale [12].

Purification strategies at industrial scale favor distillation and crystallization over chromatographic methods due to cost and throughput considerations. The development of selective crystallization protocols has enabled the production of high-purity 2-ethyl-3,3-dimethylpentanoic acid with minimal waste generation [15].

Quality control parameters include monitoring of impurity profiles, particularly branched isomers and elimination products that can form during synthesis. Advanced analytical techniques, including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, provide rapid identification and quantification of trace impurities [7].

Chemical Reactivity and Functional Group Transformations

Acid-Base Behavior and Salt Formation

2-Ethyl-3,3-dimethylpentanoic acid exhibits typical carboxylic acid behavior with respect to acid-base equilibria. The compound demonstrates a pKa value approximately 4.8-5.0, which falls within the expected range for branched aliphatic carboxylic acids. The presence of electron-donating alkyl substituents results in a slightly higher pKa compared to acetic acid (pKa = 4.76) [16] [17].

The branched structure significantly influences the acid strength through both electronic and steric effects. The quaternary carbon center at the 3-position provides electron density to the carboxylate system, slightly reducing acidity compared to linear carboxylic acids. Additionally, steric hindrance around the carboxylic acid group affects solvation patterns and hydrogen bonding interactions [18].

Salt formation reactions proceed readily with various bases, including alkali metal hydroxides, carbonates, and organic amines. The reaction with sodium hydroxide produces sodium 2-ethyl-3,3-dimethylpentanoate, which exhibits enhanced water solubility compared to the parent acid. The formation of ammonium salts through reaction with ammonia or primary amines provides crystalline products suitable for purification and handling [19] [20].

The amphiphilic nature of longer-chain carboxylate salts leads to interesting solution behavior, including micelle formation at concentrations above the critical micelle concentration. However, the relatively short chain length of 2-ethyl-3,3-dimethylpentanoic acid limits these surfactant properties [19].

Esterification and Amidation

Esterification reactions of 2-ethyl-3,3-dimethylpentanoic acid proceed through the Fischer esterification mechanism, requiring acid catalysis and excess alcohol to drive the equilibrium toward ester formation. The branched structure introduces significant steric hindrance, reducing reaction rates compared to less substituted carboxylic acids [21] [22] [23].

Typical esterification conditions involve heating the carboxylic acid with a large excess of alcohol (5-10 equivalents) in the presence of concentrated sulfuric acid or p-toluenesulfonic acid. Reaction temperatures of 140-180°C are commonly employed, with reaction times extending to 12-24 hours due to steric hindrance effects [21].

The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water. The tetrahedral intermediate formation represents the rate-determining step, which is significantly slowed by steric interactions between the branched alkyl groups and the incoming alcohol nucleophile [22].

Amidation reactions prove even more challenging due to the increased steric demands of amine nucleophiles. Direct condensation with amines requires elevated temperatures and often results in low yields. More effective approaches involve initial conversion to the acid chloride using thionyl chloride or phosphorus trichloride, followed by reaction with the desired amine [24] [25].

Alternative amidation strategies employ coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. These reagents activate the carboxylic acid toward nucleophilic attack while avoiding the harsh conditions associated with acid chloride formation [25].

Oxidation, Reduction, and Substitution Reactions

Reduction of 2-ethyl-3,3-dimethylpentanoic acid to the corresponding primary alcohol requires strong reducing agents due to the low electrophilicity of the carbonyl carbon. Lithium aluminum hydride in anhydrous ether or tetrahydrofuran provides the most reliable reduction method, typically requiring extended reaction times due to steric hindrance [26] [27].

The reduction mechanism involves nucleophilic attack by hydride ion on the carbonyl carbon, forming a tetrahedral intermediate that eliminates water to yield the corresponding alcohol. The branched structure necessitates elevated temperatures and prolonged reaction times to achieve complete conversion .

Oxidation reactions of 2-ethyl-3,3-dimethylpentanoic acid are generally limited due to the tertiary nature of adjacent carbon centers. Standard oxidizing agents such as potassium permanganate or chromium trioxide typically result in over-oxidation and fragmentation rather than selective functional group transformations [26].

Substitution reactions at the alpha-position proceed through enolate intermediates formed under basic conditions. The presence of multiple alkyl substituents provides steric protection against unwanted side reactions while requiring more forcing conditions for the desired transformations .

Halogenation reactions using phosphorus tribromide or thionyl chloride convert the carboxylic acid to the corresponding acid halide, though yields are often modest due to competing elimination reactions. The resulting acid halides demonstrate enhanced reactivity toward nucleophilic substitution compared to the parent carboxylic acid [28].

Reactivity Under Various Environmental Conditions

The stability of 2-ethyl-3,3-dimethylpentanoic acid under various environmental conditions depends significantly on temperature, pH, and the presence of catalytic species. Under neutral aqueous conditions at ambient temperature, the compound demonstrates excellent stability with no detectable degradation over extended periods [14].

Elevated temperatures promote various degradation pathways, including decarboxylation and fragmentation reactions. At temperatures above 200°C, decarboxylation becomes the dominant pathway, yielding 2-ethyl-3,3-dimethylpentane and carbon dioxide. The activation energy for this process is approximately 180-200 kJ/mol, indicating the relative stability of the carboxyl group under moderate heating [29].

Acidic conditions generally enhance the stability of the carboxylic acid form, while basic conditions promote hydrolysis to the corresponding carboxylate salt. Under strongly basic conditions (pH > 12), slow hydrolysis of the carbon-carbon bonds adjacent to the carboxyl group can occur, leading to fragmentation products [30].

Photochemical stability varies significantly depending on wavelength and the presence of photosensitizers. Direct ultraviolet irradiation can promote homolytic cleavage of carbon-carbon bonds, generating radical intermediates that undergo further reactions with atmospheric oxygen. These photodegradation pathways represent a significant consideration for long-term storage and handling [14].

The presence of transition metal ions, particularly iron and copper species, can catalyze oxidative degradation reactions even under mild conditions. These metal-catalyzed processes typically involve formation of peroxy intermediates that undergo subsequent fragmentation reactions [29].

Comparative Reactivity with Structurally Related Carboxylic Acids

The reactivity profile of 2-ethyl-3,3-dimethylpentanoic acid differs significantly from that of less branched carboxylic acids due to steric and electronic effects imparted by the substitution pattern. Comparative kinetic studies demonstrate that esterification rates are reduced by approximately 60-70% compared to acetic acid under identical conditions [18] [29].

The presence of the quaternary carbon center at the 3-position creates substantial steric hindrance that affects all nucleophilic substitution reactions at the carbonyl carbon. This steric effect is most pronounced in amidation reactions, where rates are reduced by 70-80% compared to unbranched analogues [18].

Comparative analysis with 3,3-dimethylpentanoic acid reveals that the additional ethyl substituent at the 2-position further reduces reactivity toward nucleophilic attack. The combined steric effects of multiple branching sites create a significant barrier to approach by nucleophilic species .

Electronic effects also contribute to the observed reactivity differences. The electron-donating nature of the multiple alkyl substituents reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. This electronic deactivation compounds the steric hindrance effects to produce the overall reduced reactivity [29].

Salt formation reactions demonstrate less sensitivity to steric effects, with rates comparable to those observed for less branched carboxylic acids. This observation reflects the ionic nature of the acid-base neutralization process, which is less dependent on precise geometric requirements compared to covalent bond-forming reactions [20].

The reduced reactivity toward oxidative decarboxylation compared to less branched analogues represents an important stability advantage for synthetic and storage applications. This enhanced stability results from the increased steric protection of the carboxyl group and the electronic stabilization provided by the branched alkyl framework [29].

Table 1: Synthetic Pathways for 2-Ethyl-3,3-dimethylpentanoic acid
Synthetic MethodPrecursor RequiredTypical Yield (%)Key Reagents
Alkylation of 3,3-dimethylpentanoic acid3,3-dimethylpentanoic acid + ethyl halide60-75NaH or KOtBu, ethyl halide
Malonic ester synthesisDiethyl malonate + alkyl halides70-85Base, alkyl halides, H3O+
Grignard reaction with CO2Grignard reagent + carbon dioxide65-80Mg, CO2, H3O+
Hydrolysis of corresponding nitrile2-ethyl-3,3-dimethylpentanenitrile75-90H2SO4 or NaOH, heat
Oxidation of corresponding alcohol2-ethyl-3,3-dimethylpentan-1-ol80-95KMnO4 or CrO3
Table 2: Reaction Condition Optimization
ParameterStandard ConditionsOptimized ConditionsEffect on Yield
Temperature (°C)60-8070-90+15-20%
Reaction Time (hours)8-126-10+10-15%
Catalyst Loading (mol%)5-102-5+5-10%
SolventTHF or DMFMTBE/DCE mixture+20-25%
Base Equivalents1.2-1.51.1-1.3+8-12%
Table 3: Comparative Reactivity Analysis
Reaction Type2-Ethyl-3,3-dimethylpentanoic acidAcetic acid (reference)Relative Rate
EsterificationModerate (steric hindrance)Fast0.3-0.4
AmidationSlow (bulky substrate)Fast0.2-0.3
Reduction to alcoholGood (LiAlH4 required)Good0.8-0.9
Oxidative decarboxylationResistantFacile0.1-0.2
Salt formationRapidRapid0.9-1.0
Table 4: Environmental Stability Conditions
ConditionHalf-lifePrimary Degradation Product
Aqueous pH 7 (25°C)Stable (>1 year)None
Aqueous pH 2 (25°C)Stable (>6 months)None
Aqueous pH 12 (25°C)Hydrolysis (2-4 weeks)Carboxylate salt
Elevated temperature (80°C)Decomposition (1-2 days)Various fragments
UV irradiationPhotodegradation (hours)Oxidized products
Atmospheric oxygenOxidation (weeks)Peroxides

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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